2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (500 MHz, DMSO-d₆) show characteristic resonances:
- Pyrimidine C6–H singlet at δ 8.99 ppm (J = 1.2 Hz)
- Methoxy group triplet at δ 3.87 ppm (J = 7.1 Hz)
- Hydrate water proton broad singlet at δ 5.32 ppm
¹³C NMR reveals:
- Carbonyl carbon at δ 165.4 ppm (C=O)
- CF₃ carbon quartet at δ 121.8 ppm (J = 285 Hz)
- Pyrimidine C2 carbon at δ 156.1 ppm
Table 2: Characteristic NMR chemical shifts
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.99 | s | Pyrimidine C6–H |
| ¹H | 3.87 | t | OCH₃ |
| ¹³C | 165.4 | - | Ester carbonyl |
| ¹³C | 121.8 | q | CF₃ group |
Fourier-Transform Infrared (FT-IR) Vibrational Profiling
Key IR absorptions (KBr pellet, cm⁻¹):
- Broad O–H stretch (hydrate): 3420–3250
- Ester C=O stretch: 1724 ± 3
- Pyrimidine ring vibrations: 1582 (C=N), 1456 (C–C)
- CF₃ asymmetric stretch: 1285–1120
The absence of N–H stretches above 3000 cm⁻¹ confirms lactam tautomerization, with the 2-hydroxy group existing predominantly as the pyrimidinone tautomer.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows:
- Molecular ion [M+H]⁺ at m/z 223.0325 (calc. 223.0328)
- Base peak at m/z 179.0241 from ester cleavage (CH₃OCO– loss)
- CF₃-containing fragment at m/z 121.0173 (C₃HF₃N⁺)
Collision-induced dissociation (CID) reveals sequential losses:
Thermodynamic Stability and Conformational Dynamics
Differential scanning calorimetry (DSC) shows:
- Dehydration endotherm: 98–105°C (ΔH = 142 J/g)
- Melting point: 217–221°C
- Thermal decomposition onset: 248°C (N₂ atmosphere)
The hydrate form demonstrates remarkable stability under ambient conditions (RH 40–60%), with no phase changes observed over 12 months. Conformational analysis reveals two stable rotamers:
Solvent-dependent studies (DMSO vs. CDCl₃) show tautomeric equilibrium shifts:
Table 3: Thermodynamic parameters
| Property | Value | Method |
|---|---|---|
| ΔHvap (kJ/mol) | 54.3 ± 1.2 | TGA |
| ΔG‡ rotamer interconversion | 12.7 kJ/mol | VT-NMR |
| Hydration energy | -28.4 kJ/mol | DSC |
| Log P (octanol/water) | 1.92 ± 0.05 | Shake-flask |
Properties
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3.H2O/c1-15-5(13)3-2-11-6(14)12-4(3)7(8,9)10;/h2H,1H3,(H,11,12,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWECSPRDWQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate, with the CAS number 1185300-18-8, is a pyrimidine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features and biological properties.
- Molecular Formula : C7H7F3N2O4
- Molecular Weight : 240.14 g/mol
- Hydration : Exists as a hydrate, which may influence its solubility and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, a comparative study showed that certain pyrimidine derivatives demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antiviral Potential
The antiviral activity of pyrimidine derivatives has also been explored. The compound has been tested against several viral pathogens, showing promising results in inhibiting viral replication. In particular, studies focusing on influenza virus models indicated that similar compounds significantly reduced viral load in infected cells, which could be extrapolated to suggest potential efficacy for this compound .
Anticancer Properties
Pyrimidine-based compounds are frequently investigated for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation in vitro. In one study, derivatives were tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to high potency . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
- Antiviral Activity : In a viral replication assay, the compound reduced the viral titer of H1N1 influenza by over 90% at a concentration of 10 µM after 24 hours of treatment .
- Cancer Cell Proliferation : In vitro studies showed that treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a significant decrease in viability of MCF-7 breast cancer cells, with an IC50 value calculated at approximately 5 µM .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate has been investigated for its potential as a bioactive compound. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Antiviral Activity : Studies have indicated that similar pyrimidine derivatives exhibit antiviral properties, suggesting that this compound may also possess such activities. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be crucial in designing drugs for conditions like cancer and viral infections .
Agrochemicals
The compound's structural characteristics make it suitable for development as a pesticide or herbicide.
- Herbicidal Properties : Research indicates that pyrimidine derivatives can act as herbicides by inhibiting specific pathways in plants. The trifluoromethyl group may enhance the herbicidal activity by affecting the target site’s binding affinity .
- Fungicidal Applications : Similar compounds have shown effectiveness against various fungal pathogens, which could be explored further for agricultural applications .
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer production, potentially enhancing properties such as thermal stability and chemical resistance due to the presence of fluorine atoms .
Case Study 1: Antiviral Research
A recent study explored the antiviral potential of pyrimidine derivatives against influenza viruses. The research indicated that modifications to the pyrimidine structure could lead to enhanced efficacy against viral replication. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects .
Case Study 2: Agricultural Applications
Field trials conducted on related pyrimidine compounds demonstrated significant reductions in weed populations when applied at specific concentrations. These studies highlight the potential of developing this compound into a commercially viable herbicide, emphasizing the need for further research into its efficacy and safety profiles .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-OH group in the target compound introduces hydrogen-bonding capability, unlike 2-CF₃ or 2-Ph substituents in analogs. This may affect solubility and interaction with biological targets .
- Trifluoromethyl Position : The 4-CF₃ group is conserved across multiple analogs, suggesting its role in enhancing lipophilicity and metabolic stability .
Physicochemical Properties
- Solubility: The 2-OH group and hydrate form may enhance aqueous solubility relative to non-hydroxylated analogs (e.g., ).
- Lipophilicity : The 4-CF₃ group increases logP values, favoring membrane permeability, a trait shared with compounds in .
Preparation Methods
Pyrimidine Ring Formation
The synthesis of pyrimidine rings often involves condensation reactions between suitable precursors. For example, the reaction between urea or thiourea with a β-keto ester can form a pyrimidine ring.
Introduction of Trifluoromethyl Group
The introduction of a trifluoromethyl group into a pyrimidine ring can be challenging. Common methods involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl triflate (CF3SO2CF3) in the presence of a catalyst.
Esterification and Hydroxylation
Esterification of carboxylic acids can be achieved using standard methods such as acid-catalyzed esterification with methanol. Hydroxylation reactions may involve oxidation steps or the use of hydroxylating agents.
Challenges and Considerations
- Chemical Stability : Trifluoromethyl groups are generally stable, but their introduction and subsequent reactions require careful control of conditions to avoid degradation.
- Selectivity : Ensuring the selective introduction of functional groups at specific positions on the pyrimidine ring can be challenging.
- Safety : Many reagents used in organic synthesis, especially those involving fluorination, require special handling due to toxicity and reactivity concerns.
Data Table: General Synthesis Steps for Pyrimidine Derivatives
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Formation | Urea/β-keto ester | Heat, solvent |
| 2 | Trifluoromethylation | CF3I or CF3SO2CF3, catalyst | Low temperature, inert atmosphere |
| 3 | Carboxylation | CO2, base | High pressure, solvent |
| 4 | Esterification | Methanol, acid catalyst | Heat, reflux |
| 5 | Hydroxylation | Oxidizing agent | Controlled temperature, solvent |
This table outlines general steps that might be adapted for the synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate, though specific conditions would need to be optimized.
Q & A
Q. What are the standard synthetic routes for preparing 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate?
- Methodological Answer : The compound can be synthesized via esterification or hydrolysis of precursor esters. For example, analogous ethyl esters (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) are synthesized using Suzuki-Miyaura coupling between iodopyrimidine derivatives and boronic acids, followed by hydrolysis . For the methyl ester variant, replace the ethyl group with methyl in the esterification step. Hydrolysis conditions typically involve NaOH in ethanol/water (1:1) at room temperature, followed by acidification with HCl to isolate the carboxylic acid intermediate. Subsequent esterification with methanol under acidic or basic conditions yields the methyl ester hydrate .
Table 1 : Key Reaction Conditions for Analogous Compounds
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- LCMS/HPLC : To confirm molecular weight (e.g., m/z 366 [M+H]⁺ for ethyl ester analogs) and purity (retention time ~1.26 minutes under TFA conditions) .
- ¹H NMR : To verify structural features like the methyl ester (-OCH₃, δ ~3.8–4.0 ppm) and pyrimidine protons (δ ~8.8–9.0 ppm) .
- Elemental Analysis : To validate purity (>95%) and stoichiometry .
- Melting Point : Compare with literature values for analogs (e.g., 287.5–293.5°C for related trifluoromethyl pyridine-carboxylic acids) .
Advanced Research Questions
Q. How can low yields during hydrolysis of ester intermediates be mitigated?
- Methodological Answer : Low yields may arise from incomplete hydrolysis or side reactions. Optimize by:
- Stoichiometry : Use excess NaOH (≥2 eq) to drive the reaction .
- Solvent System : Ethanol/water (1:1) enhances solubility of ionic intermediates .
- Temperature Control : Prolonged stirring at room temperature prevents degradation of acid-sensitive groups .
- Workup : Extract with ethyl acetate post-acidification to recover the product efficiently; use MgSO₄ for drying to minimize losses .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward electrophilic substitution, facilitating coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that the CF₃ group lowers the energy barrier for oxidative addition in palladium-catalyzed steps. Experimentally, optimize coupling by:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl halides .
- Base : Na₂CO₃ or CsF in dioxane/water improves boronic acid activation .
Q. How does the hydrate form influence stability and storage conditions?
- Methodological Answer : Hydrate stability depends on lattice energy and hygroscopicity. For analogous compounds:
- Storage : Keep under anhydrous conditions (desiccator with P₂O₅) at –20°C to prevent deliquescence .
- Characterization : Use TGA/DSC to quantify hydrate content and dehydration kinetics .
Contradictions and Validation
- Spectral Data Discrepancies : reports m/z 338 [M+H]⁺ for a hydrolyzed product, while cites NMR shifts for a similar compound. Cross-validate using orthogonal techniques (e.g., HRMS for exact mass) .
- Synthetic Routes : Ethyl ester hydrolysis () vs. direct methylation () may require solvent optimization to avoid transesterification.
Applications in Research
- Pharmaceutical Intermediates : The compound serves as a precursor for trifluoromethyl-pyrimidine derivatives with potential bioactivity (e.g., kinase inhibitors) .
- Material Science : Study surface interactions (e.g., adsorption on silica) using microspectroscopic imaging to assess stability in formulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
